

# 2-Chloro-5-(difluoromethoxy)pyrimidine as a fluorinated building block

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                        |
|----------------|----------------------------------------|
| Compound Name: | 2-Chloro-5-(difluoromethoxy)pyrimidine |
| Cat. No.:      | B1398793                               |

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-5-(difluoromethoxy)pyrimidine**: A Versatile Fluorinated Building Block for Modern Drug Discovery

## Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The difluoromethoxy group (-OCF<sub>2</sub>H) has emerged as a particularly valuable motif, providing a unique balance of lipophilicity, metabolic stability, and hydrogen bonding capability. This technical guide provides an in-depth analysis of **2-Chloro-5-(difluoromethoxy)pyrimidine**, a key heterocyclic building block that leverages the advantageous properties of the -OCF<sub>2</sub>H group. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its properties, synthesis, reactivity, and applications, with a focus on enabling the design of next-generation therapeutics.

## Introduction: The Strategic Value of the Difluoromethoxy (-OCF<sub>2</sub>H) Group

The difluoromethoxy group serves as a nuanced bioisosteric replacement for more common functional groups like methoxy (-OCH<sub>3</sub>) or hydroxyl (-OH). Its distinct electronic properties

profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

- **Metabolic Stability:** The presence of strong carbon-fluorine bonds confers high resistance to oxidative metabolism compared to a methoxy group, which is susceptible to O-demethylation.[1][2] This enhanced stability can lead to a longer drug half-life and reduced clearance.[1]
- **Lipophilicity Modulation:** The  $-\text{OCF}_2\text{H}$  group significantly increases lipophilicity over a hydroxyl group and offers a moderate, "tunable" lipophilicity compared to the more extreme effects of a trifluoromethoxy ( $-\text{OCF}_3$ ) group.[3][4] This is critical for optimizing membrane permeability and oral absorption.
- **Hydrogen Bond Donor Capability:** A key feature of the  $-\text{OCF}_2\text{H}$  group is the ability of its polarized C-H bond to act as a hydrogen bond donor.[1][4] This is a characteristic not present in methoxy or trifluoromethoxy analogues and allows for novel interactions with biological targets.[1]
- **pKa Modulation:** The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, influencing the ionization state of a drug at physiological pH.[1][3]

The pyrimidine scaffold is a privileged core structure in numerous FDA-approved drugs, particularly in oncology and immunology, making **2-Chloro-5-(difluoromethoxy)pyrimidine** a building block of significant interest.[5][6]

## Physicochemical and Spectroscopic Profile

### Core Properties

| Property          | Value                                                           | Source              |
|-------------------|-----------------------------------------------------------------|---------------------|
| Molecular Formula | C <sub>5</sub> H <sub>3</sub> ClF <sub>2</sub> N <sub>2</sub> O | <a href="#">[7]</a> |
| Molecular Weight  | 180.54 g/mol                                                    | <a href="#">[7]</a> |
| IUPAC Name        | 2-chloro-5-(difluoromethoxy)pyrimidine                          | <a href="#">[7]</a> |
| CAS Number        | 1192813-64-1                                                    | <a href="#">[7]</a> |
| Physical Form     | Liquid                                                          | <a href="#">[8]</a> |
| SMILES            | C1=C(C=NC(=N1)Cl)OC(F)F                                         | <a href="#">[7]</a> |

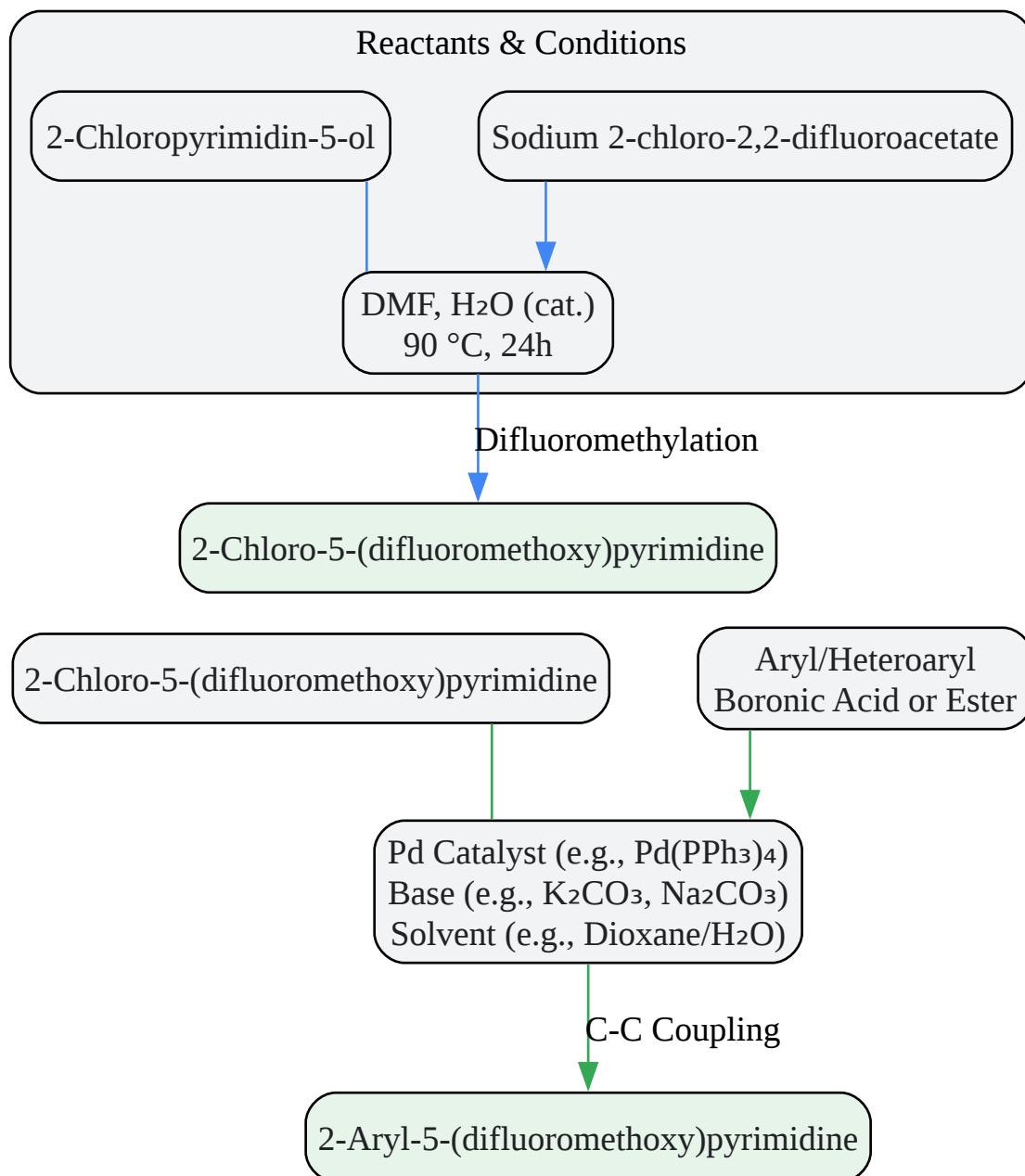
## Comparative Physicochemical Data

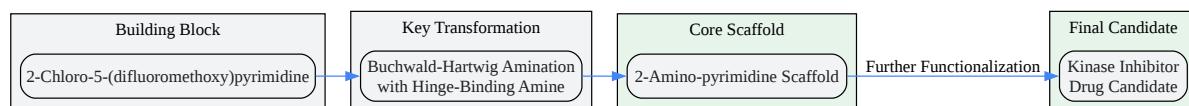
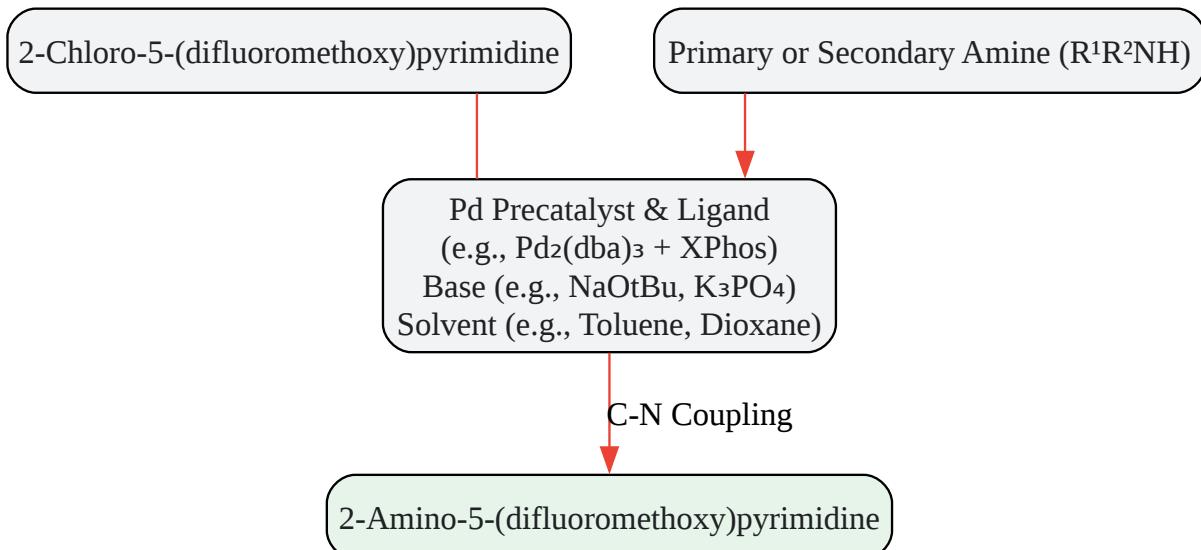
The strategic advantage of the difluoromethoxy group is best understood in comparison to its analogues.

| Substituent (on an aryl ring) | Hansch $\pi$ Parameter (Lipophilicity) | Hydrogen Bond Acidity (A) | Key Feature                                       |
|-------------------------------|----------------------------------------|---------------------------|---------------------------------------------------|
| -OH                           | -0.67                                  | ~0.33                     | H-bond<br>donor/acceptor,<br>metabolically labile |
| -OCH <sub>3</sub>             | -0.02                                  | ~0.00                     | H-bond acceptor,<br>prone to O-<br>demethylation  |
| -OCF <sub>2</sub> H           | +0.49                                  | ~0.10                     | H-bond<br>donor/acceptor,<br>metabolically stable |
| -OCF <sub>3</sub>             | +1.04                                  | ~0.00                     | Highly lipophilic, H-<br>bond acceptor            |

Data compiled from multiple sources to illustrate relative properties.[\[1\]](#)[\[4\]](#)

## Spectroscopic Characterization


While a publicly available, peer-reviewed spectrum was not identified, the expected NMR and MS data can be reliably predicted.



- $^1\text{H}$  NMR:
  - The two pyrimidine protons are expected to appear as singlets or narrowly split doublets in the aromatic region ( $\delta$  8.0-9.0 ppm).
  - The methoxy proton (-OCHF<sub>2</sub>) will exhibit a characteristic triplet (t) around  $\delta$  6.5-7.5 ppm due to coupling with the two adjacent fluorine atoms (JHF  $\approx$  70-75 Hz).
- $^{13}\text{C}$  NMR:
  - The pyrimidine ring carbons will appear in the  $\delta$  140-160 ppm range.
  - The difluoromethoxy carbon (-OCF<sub>2</sub>H) is expected to be a triplet (t) in the  $\delta$  110-120 ppm region due to one-bond coupling with the fluorine atoms (JCF).
- Mass Spectrometry:
  - LC/MS analysis is expected to show a protonated molecular ion [M+H]<sup>+</sup> at approximately 181.14, consistent with its molecular weight of 180.54 g/mol .

## Synthesis of the Building Block

A robust and scalable synthesis of **2-Chloro-5-(difluoromethoxy)pyrimidine** has been reported. The causality behind this procedure lies in the nucleophilic attack of a phenoxide on a difluorocarbene precursor.

## Synthetic Workflow





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 2. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-(difluoromethoxy)pyrimidine | C5H3ClF2N2O | CID 57476557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [2-Chloro-5-(difluoromethoxy)pyrimidine as a fluorinated building block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1398793#2-chloro-5-difluoromethoxy-pyrimidine-as-a-fluorinated-building-block]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)